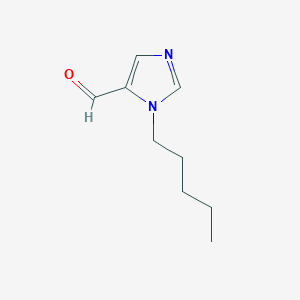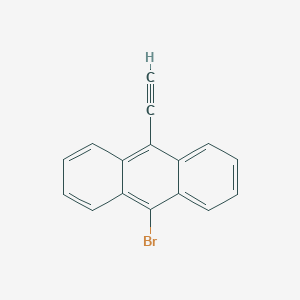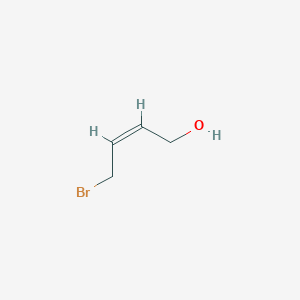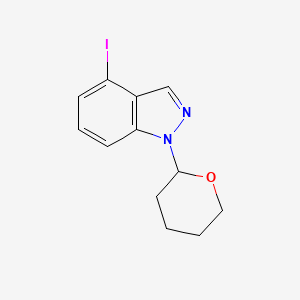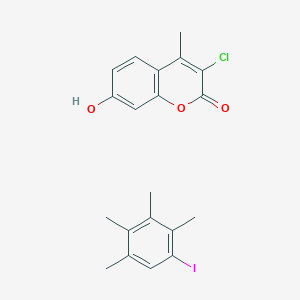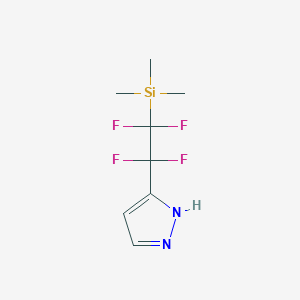
3-(1,1,2,2-Tetrafluoro-2-(trimethylsilyl)ethyl)-1h-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,1,2,2-Tetrafluoro-2-(trimethylsilyl)ethyl)-1h-pyrazole is a fluorinated organic compound that features a pyrazole ring substituted with a tetrafluoroethyl group and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1,2,2-Tetrafluoro-2-(trimethylsilyl)ethyl)-1h-pyrazole typically involves the reaction of 1,1,2,2-tetrafluoro-2-(trimethylsilyl)ethanol with a suitable pyrazole precursor under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(1,1,2,2-Tetrafluoro-2-(trimethylsilyl)ethyl)-1h-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the tetrafluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) at reflux temperature.
Substitution: Nucleophiles like sodium methoxide in methanol at elevated temperatures.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
3-(1,1,2,2-Tetrafluoro-2-(trimethylsilyl)ethyl)-1h-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3-(1,1,2,2-Tetrafluoro-2-(trimethylsilyl)ethyl)-1h-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s fluorinated and silylated groups contribute to its unique reactivity and binding affinity. It can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether: Another fluorinated compound with similar applications in materials science and industry.
Trimethyl(1,1,2,2-tetrafluoro-2-(phenylsulfanyl)ethyl)silane: A related compound with a phenylsulfanyl group instead of a pyrazole ring.
Uniqueness
3-(1,1,2,2-Tetrafluoro-2-(trimethylsilyl)ethyl)-1h-pyrazole is unique due to its combination of a pyrazole ring with both fluorinated and silylated groups. This combination imparts distinct chemical properties, making it valuable for specific applications where stability, reactivity, and bioactivity are crucial.
Properties
Molecular Formula |
C8H12F4N2Si |
|---|---|
Molecular Weight |
240.27 g/mol |
IUPAC Name |
trimethyl-[1,1,2,2-tetrafluoro-2-(1H-pyrazol-5-yl)ethyl]silane |
InChI |
InChI=1S/C8H12F4N2Si/c1-15(2,3)8(11,12)7(9,10)6-4-5-13-14-6/h4-5H,1-3H3,(H,13,14) |
InChI Key |
FJTZVZCWXLHFOM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(C(C1=CC=NN1)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


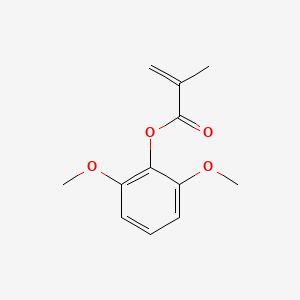
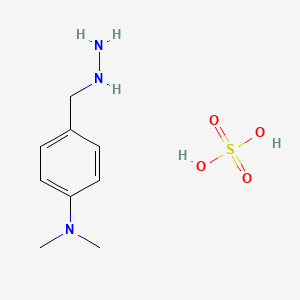

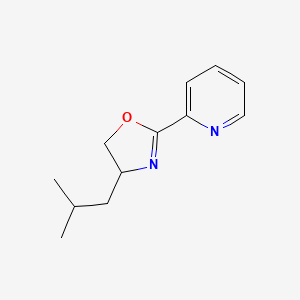
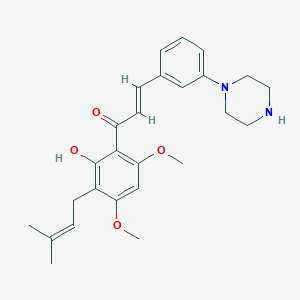

![2-(Prop-2-yn-1-ylthio)-2H-benzo[d]imidazole](/img/structure/B12816591.png)
